H₃NTB-Derived MOF (FJI-Y9) Delivers 48% Higher H₂/D₂/C₂H₂ Uptake than Longer-Linker Analogue FIR-29
Direct head-to-head comparison of two isostructural MOFs built from triphenylamine-based tricarboxylate linkers with different arm lengths: H₃NTB (shorter, FJI-Y9) versus H₃TCPA (longer, FIR-29). At 77 K and 1 bar, FJI-Y9 exhibits H₂ uptake of 202.3 cm³/g and D₂ uptake of 221.9 cm³/g, representing a 48% enhancement over FIR-29. At 273 K and 1 bar, C₂H₂ uptake of FJI-Y9 is 168.9 cm³/g, again exceeding FIR-29 by at least 48% [1]. The narrower pore aperture (8.5 Å vs. 16 Å) and lower BET surface area (1117 m²/g vs. 2061 m²/g) of FJI-Y9 are responsible for this superior small-molecule sorption [1].
| Evidence Dimension | H₂, D₂, C₂H₂ uptake capacity |
|---|---|
| Target Compound Data | H₂: 202.3 cm³/g; D₂: 221.9 cm³/g; C₂H₂: 168.9 cm³/g |
| Comparator Or Baseline | FIR-29 (H₃TCPA linker): H₂: ~136.7 cm³/g; D₂: ~149.9 cm³/g; C₂H₂: ~114.1 cm³/g |
| Quantified Difference | ≥48% higher for H₃NTB-derived FJI-Y9 |
| Conditions | H₂/D₂: 77 K, 1 bar; C₂H₂: 273 K, 1 bar |
Why This Matters
Procurement of H₃NTB enables synthesis of MOFs with optimized small-pore geometry for superior hydrogen isotope and acetylene storage, a critical differentiator for gas separation applications.
- [1] Feng-Juan Zhao et al. Optimizing H₂, D₂, and C₂H₂ Sorption Properties by Tuning the Pore Apertures in Metal-Organic Frameworks. Inorg. Chem. 2018, 57, 21, 13312–13317. View Source
